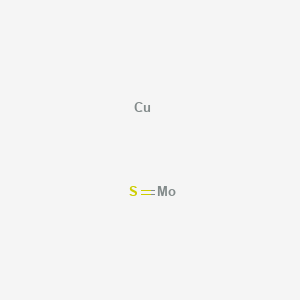
Copper--sulfanylidenemolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–sulfanylidenemolybdenum (1/1) is a compound that combines copper and molybdenum with a sulfanylidenemolybdenum ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Copper–sulfanylidenemolybdenum (1/1) typically involves the reaction of copper salts with molybdenum-containing ligands under controlled conditions. One common method is the reaction of copper(II) sulfate with ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium sulfide. The reaction is carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Copper–sulfanylidenemolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Copper–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ligands like phosphines or amines under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-molybdenum species, while reduction can produce lower oxidation state molybdenum complexes.
Aplicaciones Científicas De Investigación
Copper–sulfanylidenemolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, including superconductors and electronic devices.
Mecanismo De Acción
The mechanism by which Copper–sulfanylidenemolybdenum (1/1) exerts its effects involves the interaction of the copper and molybdenum centers with target molecules. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
Copper–molybdenum (1/1): Similar in composition but lacks the sulfanylidenemolybdenum ligand.
Copper(II) sulfate: A common copper compound used in various applications.
Ammonium tetrathiomolybdate: A molybdenum compound used in the synthesis of Copper–sulfanylidenemolybdenum (1/1).
Uniqueness: Copper–sulfanylidenemolybdenum (1/1) is unique due to the presence of the sulfanylidenemolybdenum ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in catalytic applications and in the development of advanced materials.
Propiedades
Número CAS |
58051-93-7 |
|---|---|
Fórmula molecular |
CuMoS |
Peso molecular |
191.56 g/mol |
Nombre IUPAC |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
Clave InChI |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
SMILES canónico |
S=[Mo].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)

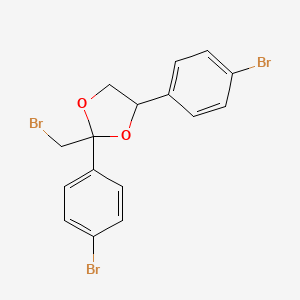
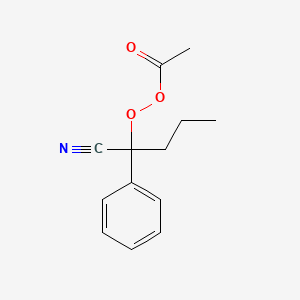

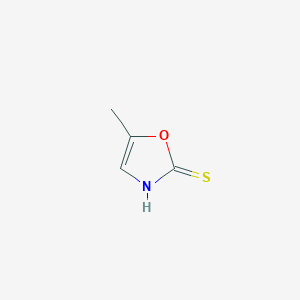
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
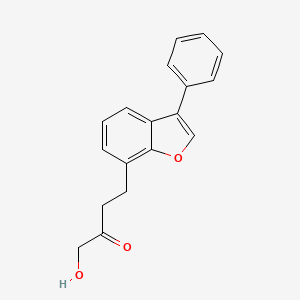
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
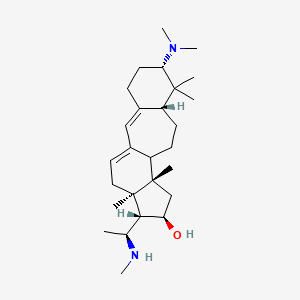
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)


